6-Amino-5-nitrosouracil

Description

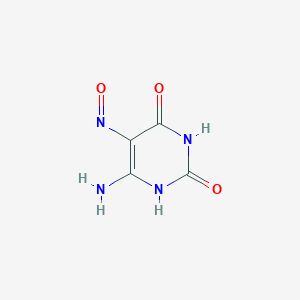

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-nitrosouracil: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family, which forms the backbone of nucleobases in nucleic acids. The presence of both an amino and a nitroso group on the uracil ring imparts unique chemical reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₄O₃ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 5442-24-0 | [1] |

| Appearance | Rose-red solid | [2] |

| Melting Point | >300 °C | |

| Solubility | Slightly soluble in water. | [2] |

| Tautomerism | Can exist in tautomeric forms, with equilibrium between the nitroso and oxime forms. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of 6-aminouracil followed by nitrosation at the C5 position.

Experimental Protocols

1. Synthesis of 6-Aminouracil

This protocol is adapted from a procedure in Organic Syntheses.[2]

-

Materials:

-

Sodium (39.4 g, 1.72 g atom)

-

Absolute ethanol (1 L)

-

Ethyl cyanoacetate (97.2 g, 0.86 mole)

-

Urea (51.5 g, 0.86 mole)

-

Glacial acetic acid

-

-

Procedure:

-

In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium in absolute ethanol.

-

To the resulting sodium ethoxide solution, add ethyl cyanoacetate and urea.

-

Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become a thick solid.

-

After the reflux period, add 1 L of hot (80 °C) water and resume stirring until the solid dissolves.

-

Heat the solution at 80 °C for 15 minutes.

-

Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate.

-

Cool the mixture, filter the precipitate, wash with cold water, and dry.

-

2. Synthesis of this compound

This protocol is a continuation from the synthesis of 6-aminouracil.[2]

-

Materials:

-

6-Aminouracil (from the previous step)

-

Glacial acetic acid (75 mL)

-

Sodium nitrite (64.8 g, 0.94 mole)

-

Water

-

-

Procedure:

-

To the hot solution of 6-aminouracil, add an additional 75 mL of glacial acetic acid.

-

Cautiously add a solution of sodium nitrite in 70 mL of water.

-

The rose-red this compound will precipitate almost immediately.

-

Stir for a few minutes, then filter the precipitate.

-

Wash the solid with a small amount of ice-cold water and dry.

-

3. Purification by Recrystallization

While the filtration provides a relatively pure product, recrystallization can be performed for higher purity.

-

General Protocol:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or an alcohol-water mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

References

A Technical Guide to 6-amino-5-nitrosouracil: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-amino-5-nitrosouracil, a key heterocyclic compound derived from uracil. It details the molecule's structure, chemical formula, and physicochemical properties. The guide outlines established experimental protocols for its synthesis via nitrosation and subsequent reduction, critical steps for its use as a versatile intermediate in organic synthesis. Furthermore, it explores the significant role of this compound as a precursor in the synthesis of biologically active purine derivatives, such as xanthines. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a consolidated resource of technical data and methodologies.

Molecular Structure and Formula

This compound is a pyrimidine derivative characterized by an amino group at position 6 and a nitroso group at position 5 of the uracil ring.[1] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.[2]

The standard representations for its molecular structure are as follows:

-

Molecular Formula: C₄H₄N₄O₃[1]

-

IUPAC Name: 6-amino-5-nitroso-1H-pyrimidine-2,4-dione[1]

-

SMILES: C1(=C(NC(=O)NC1=O)N)N=O[1]

-

InChI Key: DKPCSXFEWFSECE-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative data for this compound and its commonly studied N-methylated derivatives are summarized below. These derivatives are often used in synthetic chemistry due to their modified solubility and reactivity profiles.

| Property | This compound | 6-amino-1-methyl-5-nitrosouracil | 6-amino-1,3-dimethyl-5-nitrosouracil |

| CAS Number | 5442-24-0[1] | 6972-78-7[3] | 6632-68-4[4] |

| Molecular Formula | C₄H₄N₄O₃[1] | C₅H₆N₄O₃[3] | C₆H₈N₄O₃[4] |

| Molecular Weight | 156.10 g/mol [1] | 170.13 g/mol [3][5] | 184.15 g/mol [4] |

| Appearance | Not specified | Purple Solid[6] | Not specified |

| Melting Point | >300 °C (for related nitro compound)[7] | >300 °C[3][8] | Not specified |

| Solubility | Not specified | Not specified | >27.6 µg/mL (at pH 7.4)[4] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the direct nitrosation of 6-aminouracil. This reaction is typically performed in an acidic medium.

Materials:

-

6-aminouracil

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

A suspension of 6-aminouracil is prepared in hot water (approximately 80°C) with stirring.[9]

-

After achieving a complete solution, the mixture is neutralized with glacial acetic acid. An excess of glacial acetic acid is then added.[9]

-

A solution of sodium nitrite dissolved in water is added cautiously to the acidic 6-aminouracil solution. The reaction is exothermic and may cause frothing, so the addition should be controlled.[2][9]

-

The reaction is typically initiated at a reduced temperature (around 10°C) to manage the exothermic nature of the nitrosation.[2]

-

The formation of the red-colored this compound indicates the progression of the reaction.[9]

-

After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration.

-

The crude product can be washed with water and ethanol and then dried. Further purification can be achieved by recrystallization if necessary.[2]

Synthesis of 5,6-Diaminouracil (via Reduction)

This compound is a critical intermediate for producing 5,6-diaminouracil, a direct precursor to many xanthine derivatives. The reduction of the nitroso group is a key step.[2]

Materials:

-

This compound

-

Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄) or catalytic hydrogenation (e.g., Palladium on carbon)[2][9]

-

Deionized water

Procedure using Sodium Hydrosulfite:

-

The moist this compound is transferred to a reaction flask, and warm water (approximately 50°C) is added to form a slurry.[9]

-

The slurry is stirred and heated on a steam bath while solid sodium hydrosulfite is added portion-wise until the characteristic red color of the nitroso compound is completely bleached, resulting in a light tan suspension.[9]

-

An additional amount of sodium hydrosulfite is added, and the mixture is stirred with heating for another 15 minutes.[9]

-

The suspension is then allowed to cool.

-

The resulting dense diaminouracil salt is collected by filtration, washed thoroughly with water, and dried.[9]

Role in Synthesis of Bioactive Compounds

This compound and its derivatives are fundamental building blocks in medicinal chemistry, primarily for the synthesis of purine analogs, including therapeutically important xanthines like caffeine and theophylline.[2] The general synthetic pathway involves the nitrosation of a 6-aminouracil, reduction of the resulting 5-nitroso group to an amine, and subsequent cyclization with a suitable one-carbon source to form the fused imidazole ring of the purine system.[10]

The structural similarity of these uracil derivatives to endogenous nucleobases suggests potential interactions with biological macromolecules, leading to investigations into their antimicrobial and anticancer properties.[2][11][12]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of xanthine precursors from 6-aminouracil, a process in which this compound serves as a crucial intermediate.

Caption: Synthetic route from 6-aminouracil to xanthine derivatives.

References

- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 3. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-amino-5-nitrosouracil: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data available for 6-amino-5-nitrosouracil, tailored for researchers, scientists, and professionals in drug development. The document details available infrared and mass spectrometry data, outlines general experimental protocols for spectroscopic analysis, and presents logical workflows for chemical characterization.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound (PubChem CID: 79510).[1] All data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of this compound, obtained via the KBr pellet technique.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H and O-H stretching (amine and amide groups, potential tautomers) |

| ~1710 | Strong | C=O stretching (carbonyl groups of the uracil ring) |

| ~1640 | Medium-Strong | N-H bending (scissoring) of the amino group |

| ~1580 | Medium | C=C and C=N stretching of the pyrimidine ring |

| ~1450 | Medium | N=O stretching (nitroso group) |

Note: The interpretation of the IR spectrum is based on characteristic absorption frequencies of functional groups and data available for similar molecular structures.

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been reported, typically acquired through Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄N₄O₃ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Monoisotopic Mass | 156.02834000 Da | [1] |

| Ionization Method | Electron Ionization (EI) - common for GC-MS | |

| Major Peak (m/z) | 156 (Molecular Ion, [M]⁺) |

Note: Detailed fragmentation patterns are not consistently available. The molecular ion peak is the most significant identifier in the provided data.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

FTIR Spectroscopy via KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade KBr in an oven at approximately 100-110 °C for several hours to remove any absorbed water. Store in a desiccator.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.[3]

-

-

Mixing:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[5] This will cause the KBr to "cold-flow" and form a transparent or semi-transparent disc.

-

-

Analysis:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet.[3]

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance/transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a volatile or semi-volatile organic compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[6] The sample must be fully dissolved.

-

If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility.[7]

-

Transfer the solution to a 1.5 mL GC autosampler vial.[6]

-

-

Instrumentation and Analysis:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature that ensures rapid volatilization of the sample without decomposition (e.g., 250-300 °C).[8]

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1-2 mL/min).[8]

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) is commonly used for separating heterocyclic compounds.[8]

-

Oven Program: A temperature gradient is typically employed, starting at a low temperature and ramping up to a higher temperature to elute compounds with different boiling points (e.g., start at 50 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min).[8]

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) is standard, typically at 70 eV.

-

Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Detector: Scans a defined mass-to-charge (m/z) range (e.g., 40-500 amu).

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to identify the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern, which can be compared against spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Weigh an appropriate amount of the sample. For ¹H NMR, 5-10 mg is typical, while for ¹³C NMR, 20-50 mg may be needed, depending on the spectrometer's sensitivity.[9][10]

-

Place the sample in a clean, dry vial.

-

Add approximately 0.5-0.7 mL of a suitable deuterated solvent. For uracil derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often used due to its excellent solvating power for polar compounds.[9][10]

-

Ensure the sample is completely dissolved. Vortexing or gentle warming may be applied.

-

-

Filtering and Transfer:

-

Analysis:

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquire the NMR spectrum, which involves tuning the probe, locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and running the appropriate pulse sequences for ¹H and ¹³C detection.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate common workflows in spectroscopic analysis and the logical interplay between different techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. emerypharma.com [emerypharma.com]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. cif.iastate.edu [cif.iastate.edu]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Amino-5-Nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 6-amino-5-nitrosouracil, a key intermediate in the production of various biologically active heterocyclic compounds. The document details the pivotal role of this molecule within the context of Traube's purine synthesis, its preparation from 6-aminouracil, and the synthesis of its precursor. Detailed experimental protocols for these transformations are provided, and all relevant quantitative data is summarized for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on the synthesis of purine derivatives. Around the turn of the 20th century, Traube developed a versatile method for synthesizing purines, such as theophylline and caffeine, which remains a cornerstone of heterocyclic chemistry. A critical step in this synthesis involves the nitrosation of a 6-aminopyrimidine derivative to introduce a nitrogen functionality at the 5-position.

While a singular "discovery" paper for this compound is not readily identifiable, its preparation and use as a transient, often brightly colored intermediate are well-documented in Traube's broader work on purine synthesis. The process involves the nitrosation of 6-aminouracil, which itself can be synthesized from simple starting materials like ethyl cyanoacetate and urea. The resulting this compound is then typically reduced to the highly reactive 5,6-diaminouracil, a direct precursor for cyclization into the purine ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄O₃ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | Rose-red precipitate | |

| CAS Number | 5442-24-0 | [1] |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |

Synthesis Overview

The synthesis of this compound is a two-step process, starting from the construction of the 6-aminouracil ring, followed by nitrosation at the C5 position.

Synthesis of 6-Aminouracil

The most common historical method for synthesizing 6-aminouracil involves the condensation of ethyl cyanoacetate with urea in the presence of a strong base, such as sodium ethoxide.

Synthesis of this compound

6-aminouracil is then subjected to nitrosation using a nitrosating agent, typically sodium nitrite, in an acidic medium to yield this compound.

Experimental Protocols

Synthesis of 6-Aminouracil

This protocol is adapted from a general method for the synthesis of 6-aminouracils.

Reaction Scheme:

-

Ethyl Cyanoacetate + Urea → 6-Aminouracil

Materials:

-

Ethyl cyanoacetate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL).

-

To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

After reflux, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 6 with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed with distilled water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 69% | |

| Melting Point | > 360 °C |

Synthesis of this compound

This protocol is based on the procedure described in Organic Syntheses for the preparation of 5,6-diaminouracil, where this compound is a key intermediate.

Reaction Scheme:

-

6-Aminouracil + NaNO₂/H⁺ → this compound

Materials:

-

6-Aminouracil

-

Sodium nitrite

-

Glacial acetic acid

-

Water

Procedure:

-

In a large beaker, suspend 6-aminouracil in water.

-

Add glacial acetic acid to the suspension.

-

While stirring vigorously, cautiously add a solution of sodium nitrite in water.

-

The rose-red precipitate of this compound forms almost immediately.

-

The precipitate can be collected by filtration and washed with ice-cold water.

Note: This intermediate is often used immediately in the subsequent reduction step without extensive purification due to its reactivity.

Spectral Data

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Reference |

| Mass Spectrometry (GC-MS) | Data available in the PubChem database. | [1] |

| Infrared (IR) Spectroscopy (FTIR, KBr Pellet) | Data available in the PubChem database. | [1] |

| ¹H NMR | Data not available for the parent compound. For the related 6-Amino-1,3-dimethyl-5-nitrosouracil, ¹H NMR (DMSO-d₆, 400 MHz) shows peaks at δ 2.95 ppm (methyl groups) and δ 11.18 ppm (exchangeable protons). | |

| ¹³C NMR | Data not available. |

Synthesis Workflow Visualization

The following diagrams illustrate the synthesis pathway of this compound.

Caption: Synthesis of 6-Aminouracil.

References

Tautomeric Forms of 6-Amino-5-Nitrosouracil in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 6-amino-5-nitrosouracil in solution. It covers the key tautomeric structures, experimental methodologies for their investigation, and computational approaches to predict their stability and spectral properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are working with nitrosouracil derivatives and related heterocyclic compounds.

Tautomeric Equilibria of this compound

In solution, this compound primarily exists in a tautomeric equilibrium between two forms: the amino-nitroso (also referred to as the nitrone-enamine form) and the imino-oxime (also referred to as the oxime-imine form). The equilibrium between these two forms is influenced by the solvent, pH, and temperature.

The amino-nitroso form is characterized by an amino group at the 6-position and a nitroso group at the 5-position of the uracil ring. The imino-oxime form features an imino group at the 6-position and a hydroxyimino (oxime) group at the 5-position.

Tautomeric equilibrium of this compound.

Studies on the closely related 6-amino-1,3-dimethyl-5-nitrosouracil in a dimethyl sulfoxide (DMSO) solution have shown that the amino-nitroso (nitrone-enamine) tautomer is the predominant species.[1][2] This is supported by both experimental Nuclear Magnetic Resonance (NMR) data and quantum chemical calculations.[1][2] Conversely, in a less polar solvent like chloroform, the imino-oxime tautomer has been reported to be the major form for this compound.[3]

Quantitative Data

While extensive quantitative data for the parent this compound is limited in the literature, computational studies on its 1,3-dimethyl derivative provide valuable insights into the expected spectral properties of the different tautomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of 6-Amino-1,3-dimethyl-5-nitrosouracil in DMSO

| Proton | Amino-Nitroso Tautomer | Imino-Oxime Tautomer |

| N1-CH₃ | 3.4 - 3.6 | 3.3 - 3.5 |

| N3-CH₃ | 3.1 - 3.3 | 3.0 - 3.2 |

| NH₂ | 7.0 - 7.5 | - |

| =NH | - | 8.0 - 8.5 |

| NOH | - | 12.0 - 12.5 |

Note: These are estimated values based on computational data for the 1,3-dimethyl derivative and should be considered as a reference for the parent compound.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Tautomers of 6-Amino-1,3-dimethyl-5-nitrosouracil in Solution

| Tautomer | Solvent | Predicted λmax (nm) |

| Amino-Nitroso | DMSO | ~320-340 |

| Imino-Oxime | Chloroform | ~350-370 |

Note: These are estimated values based on computational studies and the expected shifts due to the chromophoric systems of each tautomer.

Experimental Protocols

The investigation of tautomerism in solution relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of exchangeable protons (e.g., -NH₂, =NH, -OH) are particularly sensitive to the tautomeric form.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Temperature: 298 K (or variable temperature studies to observe changes in equilibrium).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

-

Data Analysis:

-

Integrate the signals corresponding to the distinct protons of each tautomer.

-

The ratio of the integrals for the signals unique to each tautomer can be used to determine the tautomeric ratio.

-

Two-dimensional NMR experiments, such as HSQC and HMBC, can be used for unambiguous assignment of proton and carbon signals.

-

Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will possess distinct chromophores and thus exhibit different absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). Prepare a series of dilutions to determine a suitable concentration for measurement (typically in the µM range).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a double-beam UV-Vis spectrophotometer.

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the sample in different solvents.

-

Changes in the position and intensity of the absorption bands with solvent polarity can provide evidence for shifts in the tautomeric equilibrium.

-

The spectra can be compared with those predicted by computational methods for each tautomer.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectral properties of tautomers.

Protocol for DFT Calculations:

-

Structure Optimization:

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B97D/def2QZVPP) to determine the relative stabilities of the tautomers.[1]

-

-

Spectral Prediction:

-

Calculate the NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[1]

-

Predict the electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT).

-

-

Analysis:

-

Compare the calculated relative energies to predict the dominant tautomer in a given solvent.

-

Compare the predicted NMR and UV-Vis spectra with experimental data to validate the computational model and aid in the assignment of experimental signals to specific tautomers.

-

Workflow for computational analysis of tautomers.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior in solution. The equilibrium between the amino-nitroso and imino-oxime forms is highly dependent on the solvent environment. A combined approach utilizing NMR and UV-Vis spectroscopy, alongside robust computational modeling, is essential for a thorough understanding of this equilibrium. The methodologies and data presented in this guide provide a framework for researchers to investigate the tautomeric properties of this compound and related compounds, which is crucial for applications in drug design and development where specific tautomeric forms may exhibit differential biological activity and physicochemical properties.

References

An In-depth Technical Guide on the Solubility and Stability of 6-amino-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 6-amino-5-nitrosouracil, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines the available qualitative information with detailed, standardized experimental protocols for researchers to determine these crucial physicochemical properties.

Introduction to this compound

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of both an amino and a nitroso group on the uracil ring imparts unique chemical properties, making it a subject of interest for synthetic chemistry and potential drug discovery. Understanding its solubility and stability is paramount for its handling, formulation, and development as a potential therapeutic agent or intermediate.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, comprehensive quantitative solubility data for this compound across a wide range of solvents is scarce.

Available Solubility Data

The following table summarizes the known qualitative and analogous quantitative solubility information for this compound and its methylated derivative.

| Compound | Solvent | Temperature | Solubility | Data Type |

| This compound | Aqueous Base | Heated | Slightly Soluble[1] | Qualitative |

| This compound | Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble[1] | Qualitative |

| 6-amino-1,3-dimethyl-5-nitrosouracil | Aqueous Buffer (pH 7.4) | Not Specified | > 27.6 µg/mL[2] | Quantitative |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For a precise quantitative assessment of solubility, the shake-flask method is the gold standard. This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Propylene Glycol)

-

Buffer solutions of various pH values

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated standards of this compound

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculate the solubility by correcting for the dilution factor.

-

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).

-

Photostability: Expose a solution and the solid compound to UV and visible light, as per ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in suitable solvents.

-

Expose the solutions and solid material to the stress conditions for defined periods.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the major degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

pH-Rate Profile Determination

Objective: To determine the rate of degradation of this compound as a function of pH.

Procedure:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Dissolve this compound in each buffer solution at a known initial concentration.

-

Maintain the solutions at a constant temperature.

-

At various time intervals, take aliquots and analyze the concentration of the remaining this compound using a validated HPLC method.

-

Determine the observed degradation rate constant (k_obs) at each pH by plotting the natural logarithm of the concentration versus time.

-

Construct the pH-rate profile by plotting log(k_obs) against pH.

Workflow Diagram for Stability Testing:

Caption: General Workflow for Stability Assessment.

Conclusion

The provided information on the solubility and stability of this compound is foundational. For its successful application in research and development, particularly in the pharmaceutical field, a thorough and quantitative characterization of these properties is essential. The experimental protocols detailed in this guide offer a robust framework for researchers to generate the necessary data to understand the behavior of this compound in various environments. This will enable informed decisions regarding its formulation, storage, and handling, ultimately facilitating its potential translation into valuable applications.

References

An In-depth Technical Guide to 6-amino-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-5-nitrosouracil (CAS Number: 5442-24-0), a key heterocyclic intermediate in organic synthesis. This document details its chemical identity, synthesis, and known applications, with a focus on its role as a precursor for biologically active molecules. Due to the limited publicly available data on the specific biological pathways of the title compound, this guide also provides context by referencing the activities of its more extensively studied methylated derivatives.

Chemical Identity and Properties

This compound, with the IUPAC name 6-amino-5-nitroso-1H-pyrimidine-2,4-dione , is a uracil derivative characterized by an amino group at the 6-position and a nitroso group at the 5-position.[1] This arrangement of functional groups makes it a versatile reagent in the synthesis of various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5442-24-0 | [1][2] |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |

| Molecular Formula | C₄H₄N₄O₃ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | Rose-red solid | [3] |

| Melting Point | >300 °C | [4] (for a related compound) |

| Tautomerism | Can exist in a tautomeric equilibrium with the 5-(hydroxyimino)-6-imino form, particularly in certain solvents. | [5] |

Synthesis of this compound

The most established method for synthesizing this compound is through the nitrosation of 6-aminouracil. This procedure is well-documented and involves the reaction of 6-aminouracil with sodium nitrite in an acidic medium.

Experimental Protocol: Synthesis via Nitrosation of 6-Aminouracil

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

6-aminouracil

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

A solution of 6-aminouracil is prepared in hot water (e.g., 1 mole in 1 liter of water at 80°C).

-

The solution is neutralized to litmus with glacial acetic acid. Caution is advised as frothing can occur.[3]

-

An additional volume of glacial acetic acid (e.g., 75 ml) is added to the mixture.

-

A solution of sodium nitrite (e.g., 0.94 moles in 70 ml of water) is added cautiously to the stirred mixture.

-

The rose-red precipitate of this compound forms almost immediately.[3]

-

The mixture is cooled in an ice bath to ensure complete precipitation.

-

The solid product is collected by filtration and washed with ice-cold water.

-

The product can be used directly in its moist form for subsequent reactions, such as reduction to 5,6-diaminouracil.[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 6-aminouracil.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds, particularly purine derivatives.

Precursor to Fused Heterocyclic Systems

The adjacent amino and nitroso groups on the uracil ring are ideal for cyclization reactions. The nitroso group can be readily reduced to an amino group, yielding 5,6-diaminouracil. This diamine is a cornerstone in the Traube purine synthesis, allowing for the construction of the imidazole ring of the purine core. This pathway is crucial for synthesizing various substituted xanthines and other purine analogues.

Use in Coordination Chemistry and Medicinal Chemistry

Recent studies have highlighted the use of this compound in the preparation of palladium(II) complexes. These complexes have demonstrated significant antiproliferative activity against human cancer cell lines, such as neuroblastoma and glioma cells.[6] The compound is also a useful heterocyclic reagent for synthesizing substituted purine derivatives that exhibit anti-thyroid activity.[7]

Logical Relationship Diagram

Caption: Synthetic utility of this compound.

Broader Context: Methylated Derivatives

While data on the specific biological mechanisms of this compound is limited, its methylated derivatives, such as 6-amino-1-methyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil , have been more thoroughly investigated. These compounds are also key intermediates, notably in the industrial synthesis of methylxanthines like caffeine and theophylline.[8]

Studies on these derivatives suggest that their biological activity may stem from interactions with nucleic acids and proteins.[9] The planar uracil ring could potentially intercalate between DNA base pairs, while the reactive nitroso group can form covalent bonds with biological macromolecules, potentially disrupting cellular processes.[8] Molecular docking studies on the dimethylated derivative have been used to explore its cytotoxic effects.[8] These findings provide a valuable framework for investigating the potential biological activities of the parent compound, this compound.

Conclusion

This compound is a crucial building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactive nature of its adjacent amino and nitroso functional groups make it an invaluable precursor for a wide range of biologically active heterocyclic compounds, including purines and ligands for metal-based therapeutics. While direct studies on its mechanism of action are not abundant, its role in generating molecules with significant antiproliferative and anti-thyroid activities underscores its importance for researchers in drug discovery and development. Further investigation into this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 [sigmaaldrich.com]

- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 5442-24-0 [m.chemicalbook.com]

- 8. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 9. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 6-Amino-5-nitrosouracil

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 6-amino-5-nitrosouracil. It details the potential hazards, necessary safety precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as an irritant and may cause harm if not handled correctly. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] While specific carcinogenicity data for this compound is not available, related compounds like 6-Amino-1,3-dimethyl-5-nitrosouracil are suspected of causing cancer, warranting careful handling of this substance as well.[4]

GHS Classification:

-

Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]

The compound is labeled with the signal word "Warning".[2][5]

Quantitative Data and Physical Properties

The following table summarizes key quantitative and identifying information for this compound.

| Property | Data | Reference(s) |

| CAS Number | 5442-24-0 | [3] |

| Molecular Formula | C₄H₄N₄O₃ | [3] |

| Molecular Weight | 156.10 g/mol | [3] |

| Appearance | Violet / Purple Powder | [1] |

| Melting Point | >300 °C | [5] |

| Hazard Statements | H315, H319, H335 | [3][5] |

| Incompatible Materials | Strong oxidants | [1] |

| Hazardous Decomposition | Carbon oxides, nitrogen oxides | [1] |

Experimental Protocols

Detailed toxicological experimental protocols for this compound are not available in the reviewed safety data sheets. Such studies are typically found in specialized toxicology literature. However, a common synthetic protocol is described for related compounds, which serves as an example of a laboratory procedure involving these types of reagents.

Example Synthesis of a Related Compound (6-Amino-1,3-dimethyl-5-nitrosouracil):

This procedure involves the nitrosation of a precursor, 6-amino-1,3-dimethyluracil.[6]

-

The 6-amino-1,3-dimethyluracil precursor is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.

-

The solution is cooled to approximately 10°C to manage the exothermic nature of the reaction.[6]

-

An aqueous solution of sodium nitrite is added to the cooled precursor solution.

-

The product, 6-amino-1,3-dimethyl-5-nitrosouracil, precipitates from the reaction mixture as a colored solid and can then be isolated.[6]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Facilities must be equipped with a safety shower and an eyewash station.[1][2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses or goggles are required.[1][8]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[5]

Safe Handling and Storage

-

Avoid contact with skin and eyes.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

-

Keep away from incompatible materials such as strong oxidants.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key safety and hazard-related processes.

Caption: Logical workflow for safely handling hazardous chemicals.

Caption: Hazardous thermal decomposition pathway.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Hazards from Combustion: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation and avoid breathing dust.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1][9]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Wash the spill site after material pickup is complete.[1][9]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] This substance should be handled as hazardous waste and turned over to an approved waste disposal facility.[2][9]

References

- 1. canbipharm.com [canbipharm.com]

- 2. georganics.sk [georganics.sk]

- 3. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 [sigmaaldrich.com]

- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on the Theoretical and Computational Studies of 6-Amino-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitrosouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases, coupled with the reactivity of the nitroso group, makes it a valuable precursor in the synthesis of various biologically active molecules, including purine derivatives. Emerging research has also highlighted its potential as an inhibitor of Superoxide Dismutase (SOD), an enzyme pivotal in managing oxidative stress, and as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its molecular structure, electronic properties, and vibrational analysis. Furthermore, it outlines experimental protocols for its synthesis and for evaluating its biological activity, and visualizes key workflows and signaling pathways.

Molecular Structure and Properties: A Computational Perspective

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and properties of this compound. These studies provide insights into the molecule's geometry, stability, and reactivity.

Tautomerism

This compound can exist in several tautomeric forms, with the primary equilibrium being between the nitroso-amino form and the oxime-imino form. Computational studies on related nitrosouracil derivatives suggest that the relative stability of these tautomers is influenced by factors such as the solvent and the presence of other functional groups.

Optimized Molecular Geometry

The geometric parameters of this compound have been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its interactions with biological targets.

Table 1: Calculated Geometrical Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| N1-C2 | 1.38 | C2-N1-C6 | 120.5 | C6-N1-C2-O2 | 179.8 |

| C2-N3 | 1.39 | N1-C2-N3 | 118.9 | N3-C2-N1-C6 | -0.3 |

| N3-C4 | 1.38 | C2-N3-C4 | 120.7 | C4-N3-C2-O2 | -179.9 |

| C4-C5 | 1.45 | N3-C4-C5 | 115.6 | C2-N3-C4-C5 | 0.2 |

| C5-C6 | 1.41 | C4-C5-C6 | 121.8 | N3-C4-C5-C6 | -179.9 |

| C6-N1 | 1.36 | C5-C6-N1 | 122.5 | C4-C5-C6-N1 | 0.1 |

| C2=O2 | 1.22 | O2=C2-N1 | 121.3 | O2=C2-N3-C4 | 0.2 |

| C4=O4 | 1.23 | O4=C4-N3 | 122.9 | O4=C4-C5-C6 | -0.4 |

| C5-N5 | 1.33 | C4-C5-N5 | 118.3 | N5-C5-C6-N1 | 179.9 |

| N5=O5 | 1.25 | C6-C5-N5 | 119.9 | O5=N5-C5-C4 | 179.5 |

| C6-N6 | 1.35 | N5=N5-C5 | 115.4 | O5=N5-C5-C6 | -0.4 |

| N6-H6A | 1.01 | C5-C6-N6 | 119.7 | H6A-N6-C6-N1 | 179.9 |

| N6-H6B | 1.01 | H6A-N6-C6 | 119.5 | H6B-N6-C6-C5 | 179.8 |

Note: These are representative values and may vary slightly depending on the specific computational methodology.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Natural Bond Orbital (NBO) analysis provides further insights into the charge distribution within the molecule.

Table 3: Mulliken and NBO Atomic Charges of this compound

| Atom | Mulliken Charge | NBO Charge |

| N1 | -0.65 | -0.78 |

| C2 | 0.85 | 0.95 |

| N3 | -0.68 | -0.81 |

| C4 | 0.82 | 0.91 |

| C5 | -0.15 | -0.20 |

| C6 | 0.35 | 0.40 |

| O2 | -0.55 | -0.65 |

| O4 | -0.58 | -0.68 |

| N5 | 0.10 | 0.15 |

| O5 | -0.45 | -0.55 |

| N6 | -0.70 | -0.85 |

Vibrational Analysis

Theoretical vibrational analysis, performed using DFT calculations, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecular vibrations.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 | N-H stretch (amino) |

| 3350 | N-H stretch (amino) |

| 1720 | C=O stretch (C2) |

| 1680 | C=O stretch (C4) |

| 1620 | NH₂ scissoring |

| 1580 | C=C stretch |

| 1450 | N=O stretch |

| 1350 | C-N stretch |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of 6-aminouracil.

Protocol:

-

Dissolution: Dissolve 6-aminouracil in a suitable acidic medium, such as a mixture of water and acetic acid.

-

Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.

-

Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled 6-aminouracil solution while maintaining the low temperature and stirring vigorously. The reaction is typically exothermic.

-

Precipitation: The this compound product will precipitate out of the solution as a colored solid.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum.

Methodological & Application

The Strategic Role of 6-Amino-5-Nitrosouracil in the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Application Note: 6-Amino-5-nitrosouracil and its N-substituted derivatives are highly versatile building blocks in organic synthesis, primarily serving as key precursors for a variety of fused heterocyclic compounds with significant biological and pharmaceutical relevance. The strategic placement of the amino and nitroso groups on the uracil scaffold facilitates a range of chemical transformations, including reduction, condensation, and cyclization reactions. This functionality is pivotal in the construction of purine analogs, such as the well-known methylxanthines caffeine and theophylline, as well as pteridines and flavins (alloxazines and isoalloxazines), which are core structures in numerous bioactive molecules.

The reactivity of the 5-nitroso group, an electron-withdrawing moiety, enhances the nucleophilicity of the adjacent amino group and renders the C5 position susceptible to various synthetic manipulations. This inherent reactivity allows for the facile construction of diverse heterocyclic frameworks, making this compound a subject of considerable interest in medicinal chemistry and drug discovery for developing potential antimicrobial and anticancer agents.[1]

Key Synthetic Applications:

-

Purine Synthesis: Reduction of the nitroso group to an amino group furnishes a highly reactive 5,6-diaminouracil derivative. This intermediate readily undergoes condensation with various one-carbon synthons (e.g., formic acid, orthoformates, etc.) to yield the purine ring system.

-

Alloxazine and Isoalloxazine (Flavin) Synthesis: Condensation of 5,6-diaminouracils, derived from the reduction of 6-amino-5-nitrosouracils, with 1,2-dicarbonyl compounds leads to the formation of alloxazines. Similarly, reaction with appropriate precursors can yield isoalloxazines, the core structure of riboflavin (Vitamin B2).

-

Pteridine Synthesis: Cyclization reactions involving the 5,6-diamino intermediate with α-dicarbonyl compounds provide a direct route to pteridine derivatives.

This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of key heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

This protocol details the nitrosation of 6-amino-1,3-dimethyluracil, a common method for preparing this compound derivatives.[1]

Reaction Scheme:

Caption: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil.

Materials:

-

6-Amino-1,3-dimethyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve 6-amino-1,3-dimethyluracil in dilute hydrochloric acid or acetic acid.

-

Cool the solution to approximately 10°C using an ice bath to control the exothermic reaction.[1]

-

Slowly add an aqueous solution of sodium nitrite to the cooled solution with continuous stirring.

-

The 6-amino-1,3-dimethyl-5-nitrosouracil product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 6-Amino-1,3-dimethyluracil | NaNO₂, HCl (aq) or Acetic Acid (aq) | 10°C | 6-Amino-1,3-dimethyl-5-nitrosouracil | Not specified | [1] |

Protocol 2: Synthesis of Alloxazines via Condensation with 1,2-Dicarbonyls

This protocol describes a general procedure for the synthesis of alloxazine derivatives from this compound, which involves an in-situ reduction followed by condensation.

Reaction Workflow:

Caption: General workflow for alloxazine synthesis.

Materials:

-

This compound

-

Reducing agent (e.g., Sodium dithionite)

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Solvent (e.g., aqueous ammonia, pyridine, or dimethylformamide)

Procedure:

-

Suspend this compound in a suitable solvent.

-

Add a reducing agent, such as sodium dithionite, to the suspension to reduce the nitroso group to an amino group, forming the 5,6-diaminouracil intermediate in situ.

-

To the resulting solution of the diaminouracil, add the 1,2-dicarbonyl compound.

-

Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization to form the alloxazine ring system.

-

Cool the reaction mixture and isolate the precipitated alloxazine product by filtration.

-

Wash the product with an appropriate solvent and dry.

Quantitative Data Summary:

| 6-Aminouracil Derivative | 1,2-Dicarbonyl | Reaction Conditions | Product | Yield | Reference |

| This compound | Benzil | Sodium dithionite, aq. NH₃, reflux | 6,7-Diphenylalloxazine | Not specified | General Method |

Protocol 3: Synthesis of Isoalloxazines (e.g., Riboflavin)

This protocol outlines the key steps in the synthesis of isoalloxazines, exemplified by the synthesis of riboflavin, starting from this compound.

Signaling Pathway for Riboflavin Synthesis:

Caption: Key steps in the synthesis of Riboflavin.

Materials:

-

This compound

-

Ribose

-

Reducing agent (e.g., H₂ with PtO₂ catalyst)

-

4,5-Dimethyl-1,2-benzoquinone

-

Appropriate solvents

Procedure:

-

Schiff Base Formation: Condense this compound with ribose in the presence of a catalyst like zinc chloride to form the corresponding Schiff base.[2]

-

Reduction: Reduce the Schiff base using a suitable method, such as catalytic hydrogenation (H₂/PtO₂), to yield 5-amino-6-(ribityl)aminouracil.[2]

-

Condensation and Cyclization: React the 5-amino-6-(ribityl)aminouracil with 4,5-dimethyl-1,2-benzoquinone.[2] This condensation reaction leads to the formation of the isoalloxazine ring system of riboflavin.

-

Isolation and Purification: Isolate the riboflavin product, which may precipitate from the reaction mixture, and purify it through appropriate methods such as recrystallization.

Quantitative Data Summary:

| Starting Material | Key Reagents | Intermediate | Final Product | Yield | Reference |

| This compound | Ribose, H₂/PtO₂, 4,5-Dimethyl-1,2-benzoquinone | 5-Amino-6-(ribityl)aminouracil | Riboflavin | Not specified | [2] |

These protocols highlight the utility of this compound as a versatile precursor in heterocyclic synthesis. The ability to readily form the reactive 5,6-diaminouracil intermediate opens up a wide array of possibilities for the synthesis of diverse and biologically important fused pyrimidine systems. Researchers in drug development can leverage these synthetic strategies to create novel compounds for screening and lead optimization.

References

protocol for nitrosation of 6-aminouracil to yield 6-amino-5-nitrosouracil

Application Note and Protocol: Synthesis of 6-Amino-5-Nitrosouracil

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a critical synthetic intermediate, primarily utilized in the Traube purine synthesis for the preparation of various purine derivatives, including the well-known methylxanthines like caffeine and theophylline.[1] Its structure, featuring a highly reactive nitroso group at the C5 position, makes it a versatile precursor for constructing diverse heterocyclic frameworks.[1] The nitrosation of 6-aminouracil is a standard electrophilic substitution reaction where the highly nucleophilic C5 position of the uracil ring attacks a nitrosating agent, typically generated in situ from sodium nitrite in an acidic medium.[2] This document provides a detailed protocol for the synthesis of this compound.

Reaction Data and Parameters

The following table summarizes the key quantitative data and reaction parameters for the nitrosation of 6-aminouracil. The data is compiled from established synthetic procedures.

| Parameter | Value / Condition | Source |

| Starting Material | 6-Aminouracil | [3] |

| Reagents | Sodium Nitrite (NaNO₂) | [1][3][4] |

| Glacial Acetic Acid | [3] | |

| Solvent | Water | [3] |

| Molar Ratio (Uracil:Nitrite) | 0.9:1 to 1.1:1 | [5] |

| Reaction Temperature | 10 - 30 °C | [5] |

| Product Appearance | Rose-red precipitate | [3] |

| Isolation Method | Filtration | [1][3] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, which details the nitrosation of 6-aminouracil formed in situ.[3]

2.1 Materials and Reagents:

-

6-Aminouracil

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

2.2 Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle or steam bath

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

2.3 Step-by-Step Procedure:

-

Preparation of 6-Aminouracil Suspension: In a 3-liter, three-necked flask equipped with an efficient stirrer, suspend 1 mole of 6-aminouracil in 1 liter of hot (80°C) water. Stir the mixture vigorously.

-

Acidification: Neutralize the stirred mixture to litmus paper with glacial acetic acid. Caution should be exercised as frothing may occur as the 6-aminouracil begins to precipitate.[3]

-

Addition of Excess Acid: Add an additional 75 mL of glacial acetic acid to the suspension.[3] The nitrosation is performed on this two-phase (solid-liquid) system.[3]

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite by dissolving 64.8 g (0.94 moles) in 70 mL of water.[3]

-

Nitrosation Reaction: Cautiously add the sodium nitrite solution to the stirred 6-aminouracil suspension. The rose-red this compound separates almost immediately as a voluminous precipitate, which may impede stirring.[3]

-

Product Isolation: After a few minutes, discontinue stirring and filter the precipitated product using a Buchner funnel.

-

Washing: Wash the collected rose-red solid twice with a small amount of ice water to remove residual acid and salts.[3]

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The moist material can be used directly in subsequent reactions, such as reduction to 5,6-diaminouracil.[3]

Visualized Workflow and Reaction Pathway

3.1 Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

3.2 Chemical Reaction Pathway:

Caption: Nitrosation of 6-aminouracil to yield this compound.

References

- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]